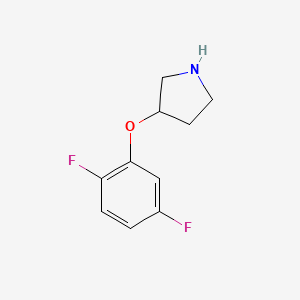

3-(2,5-Difluorophenoxy)pyrrolidine

Description

Contextual Significance of Pyrrolidine (B122466) and Phenoxy Scaffolds in Modern Chemical and Biological Research

The pyrrolidine ring and the phenoxy group are prevalent structural motifs in a vast array of biologically active compounds, ranging from natural products to synthetic drugs. semanticscholar.orgfrontiersin.org Their individual and combined presence in pharmaceuticals underscores their importance in drug design and discovery.

The pyrrolidine scaffold , a five-membered nitrogen-containing heterocycle, is a key structural component in numerous natural alkaloids, such as nicotine and hygrine, and is present in the amino acids proline and hydroxyproline. mdpi.com In medicinal chemistry, the pyrrolidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. semanticscholar.orgnih.gov Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to enzymes and receptors. semanticscholar.orgnih.gov This versatility has led to the incorporation of the pyrrolidine moiety into a diverse range of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.org

Similarly, the phenoxy scaffold , consisting of a phenyl ring linked to an oxygen atom, is a fundamental component in many pharmaceuticals. nih.gov The phenoxy group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for molecular recognition at the active sites of proteins. mdpi.com Its presence can influence a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. saudijournals.com Phenoxy derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.com

The combination of these two scaffolds in a single molecule, as seen in 3-(2,5-Difluorophenoxy)pyrrolidine, offers the potential for synergistic or novel biological activities. The difluoro substitution on the phenoxy ring can further modulate the electronic properties and metabolic stability of the compound, potentially enhancing its therapeutic profile.

Academic Overview of this compound in Contemporary Scientific Literature

A comprehensive review of contemporary scientific literature reveals a notable lack of specific research focused on this compound. While the individual pyrrolidine and phenoxy scaffolds are extensively studied, their specific combination in this configuration has not been the subject of significant academic investigation.

The absence of dedicated studies on this compound means that its synthesis, chemical properties, and biological activities are not well-documented in peer-reviewed journals. Chemical suppliers list it as a commercially available compound, suggesting its use as a building block or intermediate in the synthesis of more complex molecules. However, the specific applications and the outcomes of such synthetic routes are not readily found in the public domain.

Given the established importance of its constituent scaffolds, it is plausible to hypothesize that this compound could be of interest in several areas of medicinal chemistry. For instance, based on the known activities of other substituted pyrrolidine and phenoxy derivatives, this compound could be explored for its potential as an agent targeting the central nervous system, as an antimicrobial, or as an anticancer agent. The difluoro substitution pattern is often employed in drug design to enhance binding affinity and improve metabolic stability.

Research Objectives and Scope of the Comprehensive Academic Review

The primary objective of this academic review is to provide a foundational understanding of the chemical compound this compound by examining the well-established significance of its core structural components: the pyrrolidine and phenoxy scaffolds. Due to the limited availability of direct research on the title compound, this review will focus on the following:

Summarizing the established roles of pyrrolidine and phenoxy moieties in medicinal chemistry and drug discovery. This will involve highlighting key examples of approved drugs and clinical candidates that feature these scaffolds to illustrate their therapeutic relevance.

Identifying the current gap in the scientific literature regarding this compound. By highlighting the lack of dedicated research, this review aims to underscore the potential of this compound as a subject for future investigation.

The scope of this review is strictly limited to the chemical and biological context of the pyrrolidine and phenoxy scaffolds and their theoretical application to understanding this compound. This review will not present any new experimental data. Instead, it will serve as a comprehensive summary of existing knowledge on the constituent parts to build a case for the scientific merit of future research into this specific, yet under-explored, chemical compound.

Detailed Research Findings

The following table summarizes the key characteristics and known applications of the core scaffolds present in this compound.

| Scaffold | Key Features | Examples of Therapeutic Applications |

| Pyrrolidine | Five-membered nitrogen-containing heterocycle. Provides a rigid, three-dimensional structure. Can be readily functionalized. | Antiviral (e.g., in Hepatitis C inhibitors), Antibacterial (e.g., in Clindamycin), CNS disorders (e.g., in Aniracetam), Antihypertensive (e.g., in Captopril). frontiersin.orgmdpi.com |

| Phenoxy | Phenyl ring attached to an ether linkage. Can participate in hydrogen bonding and pi-stacking interactions. Influences pharmacokinetic properties. | Anti-inflammatory (e.g., in certain COX-2 inhibitors), Antimicrobial, Anticancer (e.g., in kinase inhibitors). nih.govmdpi.com |

| Difluorophenyl | Phenyl ring with two fluorine substituents. Fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate pKa. | Used in various drug candidates to improve potency and pharmacokinetic profiles. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFKOELFYDTFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663065 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-62-4 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 2,5 Difluorophenoxy Pyrrolidine

Retrosynthetic Dissection of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(2,5-difluorophenoxy)pyrrolidine, the primary disconnection occurs at the ether linkage. This bond can be formed through a nucleophilic substitution reaction, suggesting 3-hydroxypyrrolidine and 2,5-difluorophenol (B1295083) (or a reactive derivative) as the key precursors.

A second critical disconnection involves the pyrrolidine (B122466) ring itself. The five-membered nitrogen heterocycle can be assembled from various acyclic precursors through cyclization reactions. researchgate.net This strategic breakdown simplifies the synthetic challenge into two main objectives: the synthesis of a suitably protected and activated 3-hydroxypyrrolidine and the subsequent coupling with the 2,5-difluorophenoxy moiety.

Stereoselective and Enantioselective Synthesis of the Pyrrolidine Core

The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals. nih.govmdpi.com Consequently, numerous methods for its stereoselective and enantioselective synthesis have been developed. nih.govmdpi.comnih.gov

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering a more atom-economical and efficient alternative to chiral auxiliaries. nih.govnih.gov Various catalytic systems have been developed for the enantioselective synthesis of pyrrolidines. researchgate.net

Key Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic Strategy | Description | Catalyst Examples |

| Transition Metal Catalysis | Utilizes chiral transition metal complexes to catalyze reactions such as asymmetric hydrogenation of enamines or cycloaddition reactions. organic-chemistry.org | Rhodium, Iridium, Palladium complexes with chiral ligands. acs.orgorganic-chemistry.orgresearchgate.net |

| Organocatalysis | Employs small chiral organic molecules to catalyze enantioselective transformations, such as Michael additions and aldol (B89426) reactions, to construct the pyrrolidine ring. mdpi.comnih.govnih.gov | Proline and its derivatives, chiral phosphoric acids. nih.govwhiterose.ac.uk |

| [3+2] Cycloaddition Reactions | A powerful method for constructing five-membered rings, including pyrrolidines, with high stereocontrol. Chiral catalysts can be used to induce enantioselectivity. acs.org | Silver and copper complexes with chiral ligands. acs.org |

These catalytic methods often provide direct access to enantiomerically enriched pyrrolidine derivatives from simple achiral starting materials. researchgate.net

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to the synthesis of chiral molecules. nih.govresearchgate.netnih.gov Enzymes such as imine reductases, transaminases, and keto reductases have been successfully employed in the synthesis of chiral pyrrolidines. researchgate.netnih.govnih.gov

For example, a one-pot photoenzymatic synthesis route has been developed for N-Boc-3-hydroxypyrrolidines with high conversion and excellent enantiomeric excess. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction. nih.gov Furthermore, engineered enzymes, such as variants of cytochrome P450, have been used to catalyze the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines. nih.govacs.orgthieme-connect.com

Examples of Enzymatic Approaches to Chiral Pyrrolidines

| Enzyme Class | Reaction Type | Substrate Type |

| Imine Reductases | Asymmetric reduction of cyclic imines | Prochiral cyclic imines |

| Transaminases | Stereoselective transamination of ketones | Prochiral ketones |

| Keto Reductases | Stereoselective reduction of ketones | Prochiral ketones |

| Engineered Cytochromes | Intramolecular C-H amination | Organic azides |

Introduction of the 2,5-Difluorophenoxy Moiety

The final step in the synthesis of this compound is the formation of the ether linkage between the pyrrolidine core and the 2,5-difluorophenyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming aryl ethers, particularly with electron-deficient aromatic rings. nih.govmdpi.com In this reaction, a nucleophile, in this case, the alkoxide generated from 3-hydroxypyrrolidine, attacks the electron-deficient aromatic ring, displacing a leaving group, typically a halogen. The presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring facilitates this reaction. mdpi.combeilstein-journals.org

The reaction of a protected 3-hydroxypyrrolidine with 1,2,4-trifluorobenzene (B1293510) or a similar polyfluoroarene in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would lead to the desired this compound. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the aromatic ring.

Transition Metal-Catalyzed Arylation Methods

The formation of the aryl ether bond in this compound is frequently accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann reactions are prominent examples of such methodologies. organic-chemistry.orgwikipedia.orgwikipedia.org

The Buchwald-Hartwig O-arylation is a powerful palladium-catalyzed reaction that couples an alcohol, in this case, a protected 3-hydroxypyrrolidine, with an aryl halide or triflate. organic-chemistry.orgwikipedia.org The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by oxidative addition of the aryl halide (e.g., 1-bromo-2,5-difluorobenzene or 1-chloro-2,5-difluorobenzene) to the Pd(0) center. Subsequent coordination of the alkoxide of 3-hydroxypyrrolidine and reductive elimination yields the desired this compound and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. organic-chemistry.orgwuxiapptec.com

The Ullmann condensation is another important method for C-O bond formation, traditionally using stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis utilize catalytic amounts of copper salts, often in conjunction with ligands, under milder conditions. wikipedia.orgorganic-chemistry.org The reaction likely proceeds through the formation of a copper(I) alkoxide, which then reacts with the aryl halide. nih.gov While the Buchwald-Hartwig reaction often provides higher yields and proceeds under milder conditions, the Ullmann condensation remains a viable alternative, particularly with certain substrates. wikipedia.orgwikipedia.org

Table 1: Comparison of Transition Metal-Catalyzed Arylation Methods

| Feature | Buchwald-Hartwig O-Arylation | Ullmann Ether Synthesis |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) wuxiapptec.com | Copper (e.g., CuI, Cu₂O) wikipedia.orgresearchgate.net |

| Ligands | Bulky, electron-rich phosphines (e.g., BINAP, dppf, Xantphos) nrochemistry.com | Diamines, N-methylglycine, L-proline, 1,3-diketones nih.govresearchgate.net |

| Base | Strong bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) libretexts.orgwuxiapptec.com | Typically inorganic bases (e.g., K₂CO₃, Cs₂CO₃) nih.gov |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) wuxiapptec.comacsgcipr.org | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) wikipedia.org |

| Temperature | Generally 80-110 °C wuxiapptec.comnih.gov | Can require temperatures >210 °C, though modern methods are milder wikipedia.org |

| Substrate Scope | Broad, including aryl chlorides organic-chemistry.orgnrochemistry.com | Traditionally requires activated aryl halides, though scope has expanded wikipedia.org |

Alternative Etherification Protocols

Beyond transition metal catalysis, other etherification strategies can be employed for the synthesis of this compound. The Mitsunobu reaction is a notable example, offering a pathway to form the C-O bond under mild, neutral conditions. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration if chiral 3-hydroxypyrrolidine is used. organic-chemistry.orgchem-station.com The mechanism involves the activation of the hydroxyl group of 3-hydroxypyrrolidine by the phosphine-azodicarboxylate adduct, making it a good leaving group for subsequent nucleophilic attack by 2,5-difluorophenol. wikipedia.org

A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification. chem-station.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate preparation of the key fragments, the pyrrolidine ring and the difluorophenoxy moiety, which are then coupled in a late-stage step. The transition metal-catalyzed arylations and Mitsunobu reactions described above are classic examples of convergent approaches. For instance, a protected 3-hydroxypyrrolidine and a suitable 2,5-difluoro-substituted aromatic compound are synthesized independently and then joined to form the final product. This strategy is often efficient as it allows for the optimization of the synthesis of each fragment separately.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of final products. nih.govrsc.orgnih.gov For example, a common precursor like a protected 3-hydroxypyrrolidine could be reacted with a library of different aryl halides or phenols to generate a range of 3-aryloxypyrrolidine analogs, including this compound. nih.gov This approach is particularly useful for exploring structure-activity relationships in medicinal chemistry programs. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound, with a focus on reducing waste and improving efficiency.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a synthetic process. In the context of the Buchwald-Hartwig amination, commonly used solvents include toluene, xylene, and 1,4-dioxane. acsgcipr.org However, there is a growing trend to replace these with more environmentally benign alternatives. nsf.gov Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) can be effective and are considered greener options. nsf.gov Efforts are also being made to develop reactions in water or even under solvent-free conditions. acsgcipr.org Minimizing the volume of solvent used is another key aspect of green chemistry, often achieved through process optimization to run reactions at higher concentrations.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 3-(2,5-Difluorophenoxy)pyrrolidine, the molecular formula is C₁₀H₁₁F₂NO. HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass analysis, would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula. The high mass accuracy, typically within 5 ppm, provides unambiguous confirmation of the compound's elemental composition, a critical first step in its structural characterization.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Adduct | Calculated Mass (Da) |

|---|---|---|

| C₁₀H₁₁F₂NO | [M+H]⁺ | 199.08087 |

| [M+Na]⁺ | 222.07009 |

Note: The data in this table is calculated based on the molecular formula and has not been determined experimentally.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of a molecule in solution. A full suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals and to establish connectivity and spatial relationships within the molecule.

1D NMR (¹H, ¹³C, ¹⁹F):

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their local electronic environment. Signals for the aromatic protons on the difluorophenyl ring would appear in the downfield region, showing complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the pyrrolidine (B122466) ring would appear in the more upfield region. The N-H proton would likely appear as a broad signal.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aromatic, aliphatic) and the presence of attached electronegative atoms (O, N, F). The carbons bonded to fluorine would appear as doublets due to one-bond C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing key information about their positions. organicchemistrydata.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the pyrrolidine ring, helping to trace the connectivity between adjacent CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. sigmaaldrich.comberkeley.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for identifying quaternary carbons (which are not seen in HSQC) and for connecting the pyrrolidine ring to the difluorophenoxy group via the ether linkage. sigmaaldrich.comberkeley.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the 3D structure and conformation of the molecule. For example, NOESY could show correlations between the proton at the C3 position of the pyrrolidine ring and protons on the aromatic ring, defining their spatial arrangement. bldpharm.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Pyrrolidine-N1 | - | ~2.0-3.0 (br s, 1H) | H2, H5 | H2, H5 |

| Pyrrolidine-C2 | ~50-55 | ~3.0-3.5 (m, 2H) | H3, H4, H5 | H3, H4, H5, NH |

| Pyrrolidine-C3 | ~75-80 (d) | ~4.8-5.2 (m, 1H) | H2, H4, H5, C-Ar-1' | H2, H4, H-Ar-6' |

| Pyrrolidine-C4 | ~30-35 | ~2.0-2.4 (m, 2H) | H2, H3, H5 | H2, H3, H5 |

| Pyrrolidine-C5 | ~45-50 | ~3.0-3.5 (m, 2H) | H2, H3, H4, NH | H2, H3, H4, NH |

| Phenyl-C1' | ~145-150 (d) | - | H3 | H3 |

| Phenyl-C2' | ~155-160 (dd) | - | H3', H4', H6' | H3' |

| Phenyl-C3' | ~105-110 (dd) | ~6.8-7.1 (m, 1H) | C1', C2', C4', C5' | H4', H2' |

| Phenyl-C4' | ~115-120 (dd) | ~7.0-7.3 (m, 1H) | C2', C3', C5', C6' | H3', H5' |

| Phenyl-C5' | ~150-155 (dd) | - | H4', H6' | H4' |

Note: This table represents predicted values and correlations based on known spectroscopic principles. Actual experimental values may vary. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations (envelope or twist forms). rsc.org Variable-temperature (dynamic) NMR studies can be employed to study these conformational dynamics. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for ring inversion. rsc.orgnist.gov Similarly, rotation around the C3-O and O-C1' bonds may be restricted, and dynamic NMR could provide insights into these rotational barriers.

Chemical shift perturbation (CSP) studies involve monitoring changes in the NMR spectrum of the compound upon addition of a binding partner. If this compound were to act as a ligand for a biological target, CSP would be a powerful tool to identify the atoms involved in the interaction, providing valuable information for drug design.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) characterizes the molecule in its solid, crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can have different physical properties. ssNMR is highly sensitive to the local environment and can distinguish between polymorphs by detecting differences in chemical shifts and internuclear distances. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and together offer a comprehensive vibrational profile.

For this compound, key functional groups include the secondary amine (N-H), the aryl-alkyl ether (C-O-C), the aromatic ring (C=C, C-H), and the carbon-fluorine bonds (C-F). The IR spectrum would be expected to show a strong N-H stretching band, while both IR and Raman spectra would display characteristic bands for aromatic and aliphatic C-H stretching. The aryl-alkyl ether stretch and the C-F stretches would also give rise to strong, characteristic bands, particularly in the IR spectrum. berkeley.edu

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 3000 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Pyrrolidine Ring | 1250 - 1350 | Medium | Medium |

| C-O-C Stretch (Aryl Ether) | Phenoxy Group | 1200 - 1270 | Strong | Medium |

Note: This table contains predicted frequency ranges based on standard functional group analysis.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide definitive data on bond lengths, bond angles, and torsion angles for this compound.

Successful application of this method requires growing a suitable single crystal of the compound. If achieved, the resulting crystal structure would unambiguously confirm the connectivity established by NMR. Furthermore, it would reveal the specific puckering conformation of the pyrrolidine ring and the orientation of the difluorophenoxy substituent in the crystalline state. Analysis of the crystal packing would also provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which govern the solid-state architecture.

Crystal Packing and Intermolecular Interactions

A comprehensive understanding of the solid-state properties of this compound would necessitate a single-crystal X-ray diffraction analysis. This technique would elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice. Key parameters that would be determined include the unit cell dimensions, space group, and the asymmetric unit's contents.

The analysis would focus on identifying and characterizing the intermolecular interactions that govern the crystal packing. These interactions are crucial for understanding the compound's physical properties, such as melting point, solubility, and stability. For this compound, the potential intermolecular interactions would include:

Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a potential hydrogen bond donor, while the oxygen atom of the phenoxy group and the fluorine atoms could act as hydrogen bond acceptors. The geometry and strength of these hydrogen bonds would be of primary interest.

Dipole-Dipole Interactions: The presence of polar C-F, C-O, and C-N bonds would lead to dipole-dipole interactions that influence the molecular packing.

Without experimental data, a definitive description of the crystal packing and intermolecular interactions for this compound remains speculative.

Absolute Stereochemical Configuration Determination

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-3-(2,5-Difluorophenoxy)pyrrolidine. The determination of the absolute stereochemical configuration is essential for understanding its biological activity, as enantiomers often exhibit different pharmacological profiles.

The most definitive method for determining the absolute configuration is anomalous dispersion X-ray crystallography, often referred to as the Bijvoet method. This technique requires the formation of a suitable single crystal of one of the enantiomers, typically as a salt with a chiral counter-ion of known absolute configuration.

In the absence of crystallographic data, computational methods could be employed in conjunction with chiroptical spectroscopy to predict the absolute configuration, as discussed in the following section.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic techniques are indispensable for characterizing chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with the enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum is characteristic of a specific enantiomer.

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the difluorophenoxy chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

In a typical study, the experimental ECD spectra of the separated enantiomers would be recorded. These spectra would then be compared with theoretical spectra generated by quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration. Currently, no such experimental or theoretical ECD data for this compound has been reported in the literature.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum exhibits characteristic positive or negative rotations, and the shape of the curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is unique to a given enantiomer.

ORD studies of the enantiomers of this compound would provide information about their optical purity and could also be used to determine the absolute configuration, often in conjunction with empirical rules or computational predictions. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is a key physical constant for a chiral compound. However, specific rotation values for the enantiomers of this compound are not available in published research.

Computational Chemistry and Theoretical Modeling of 3 2,5 Difluorophenoxy Pyrrolidine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can offer a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) stands as a powerful and widely used method for the geometry optimization and electronic structure analysis of organic molecules. For 3-(2,5-Difluorophenoxy)pyrrolidine, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311G**, would be employed to determine its most stable three-dimensional conformation. This process involves minimizing the energy of the molecule to find its equilibrium geometry.

Once optimized, a variety of electronic properties could be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is indicative of the molecule's chemical reactivity and kinetic stability. A conceptual DFT analysis could also yield global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index.

For even greater accuracy, particularly for energetic properties, ab initio methods could be utilized. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. These high-level calculations would be invaluable for obtaining precise predictions of properties like the molecule's total energy, ionization potential, and electron affinity. Such data is crucial for understanding the fundamental thermodynamics and reaction mechanisms involving this compound.

A significant application of QM calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of the compound. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational frequencies, an infrared (IR) spectrum can be simulated, showing characteristic peaks for functional groups present in the molecule. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about the molecule's chromophores.

A hypothetical table of predicted NMR shifts is presented below to illustrate the potential output of such a study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 158.2 (d, J=243 Hz) |

| C2 | 6.95 (m) | 116.5 (dd, J=24, 8 Hz) |

| C3 | 6.80 (m) | 114.0 (dd, J=25, 4 Hz) |

| C4 | 7.10 (m) | 119.0 (d, J=9 Hz) |

| C5 | - | 155.8 (d, J=245 Hz) |

| C6 | 4.85 (m) | 78.5 |

| C7 | 2.20 (m), 2.05 (m) | 32.1 |

| C8 | 3.30 (m), 3.15 (m) | 46.8 |

| C9 | 3.45 (m), 3.25 (m) | 54.3 |

Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Molecular Dynamics (MD) Simulations

While QM methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior, particularly in a biological or solution-phase context.

MD simulations would allow for the exploration of the conformational landscape of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). By simulating the molecule's movements over time, researchers could identify the most populated conformations and the energy barriers between them. This is particularly important for a flexible molecule containing a pyrrolidine (B122466) ring, which can adopt various puckered conformations. The resulting free energy landscape would reveal the relative stabilities of different conformers in solution.

The interactions between this compound and the surrounding solvent molecules are critical to its solubility and reactivity. MD simulations can provide a detailed picture of the solvation shell, including the arrangement of solvent molecules around the solute. Analysis of radial distribution functions would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. Furthermore, the number and lifetime of hydrogen bonds between the pyrrolidine nitrogen and protic solvents could be determined, offering insights into its behavior in aqueous environments.

Molecular Docking and Ligand-Target Interaction Predictions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Binding affinity predictions and docking scores are key outputs of molecular docking simulations, estimating the strength of the interaction between a ligand and its target. These scores are calculated based on various factors, including electrostatic and van der Waals interactions.

Currently, there are no published studies that provide specific binding affinity data or docking scores for this compound against any particular biological target. Research on other pyrrolidine derivatives has shown their potential to interact with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), but data for the title compound is absent. nih.gov

Table 1: Hypothetical Docking Score Analysis for this compound

This table is for illustrative purposes only, as no specific data exists in the literature.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Score |

|---|---|---|

| Not Available | Not Available | Not Available |

A crucial aspect of docking studies is identifying the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are vital for the stability of the ligand-protein complex.

Without specific molecular docking studies for this compound, it is not possible to identify key interacting residues or binding motifs. Such an analysis would require a defined protein target and the corresponding simulation data, which are not currently available in published research.

Table 2: Hypothetical Key Interacting Residues for this compound

This table is for illustrative purposes only, as no specific data exists in the literature.

| Target Protein | Interacting Residue | Interaction Type |

|---|---|---|

| Not Available | Not Available | Not Available |

Reaction Pathway and Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful tool used to study the mechanism of chemical reactions. By calculating the energy of reactants, products, and transition states, chemists can determine the most likely reaction pathway and understand the factors that control the reaction's speed and outcome.

There are no published computational studies that elucidate the reaction pathways or mechanisms specifically involving the synthesis or degradation of this compound through transition state analysis. While general reaction mechanisms for pyrrolidine synthesis exist, a detailed computational analysis for this specific fluorinated derivative is not documented in the scientific literature. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 2,5 Difluorophenoxy Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a key center for nucleophilic reactions. Its reactivity is fundamental to the derivatization and functionalization of the molecule.

As a secondary amine, the pyrrolidine nitrogen readily reacts with a variety of electrophiles. These reactions are standard for derivatizing the pyrrolidine core. Common electrophilic addition and derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation, leading to a diverse range of substituted products. For instance, reaction with alkyl halides introduces an alkyl group on the nitrogen, while reaction with acyl chlorides or anhydrides forms the corresponding N-acyl derivative (an amide). Similarly, treatment with sulfonyl chlorides yields N-sulfonylated products. The general principle of these reactions involves the nucleophilic attack of the nitrogen lone pair on the electrophilic center.

Table 1: Examples of Electrophilic Derivatization of the Pyrrolidine Nitrogen

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-(2,5-difluorophenoxy)pyrrolidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-(2,5-difluorophenoxy)pyrrolidine |

| N-Sulfonylation | Tosyl Chloride (TsCl) | 1-Tosyl-3-(2,5-difluorophenoxy)pyrrolidine |

| Michael Addition | Methyl Acrylate | Methyl 3-(3-(2,5-difluorophenoxy)pyrrolidin-1-yl)propanoate |

The pyrrolidine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and steric profile of the molecule.

These N-oxides can undergo reduction to revert to the parent amine. This reduction can be accomplished using various chemical reagents, such as P(III) or S(II) compounds. In biological contexts, N-oxides can be reduced back to the tertiary amine by enzyme systems, including those present in intestinal microbiota. nih.govnih.gov For example, studies on riddelliine N-oxide have shown its reduction to riddelliine in the liver and by intestinal microorganisms. nih.gov A similar bioreductive pathway could be relevant for 3-(2,5-difluorophenoxy)pyrrolidine N-oxide.

Table 2: N-Oxidation and Reduction Reactions

| Reaction | Reagent Example | Product |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

| N-Oxide Reduction | Triphenylphosphine (B44618) (PPh₃) | This compound |

Reactivity of the 2,5-Difluorophenoxy Aromatic System

The aromatic ring is substituted with two electron-withdrawing fluorine atoms and an electron-donating alkoxy group (-O-pyrrolidinyl). This substitution pattern creates a unique reactivity profile for both electrophilic and nucleophilic aromatic substitution, as well as directed metalation.

Directed ortho Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation at a nearby ortho position. wikipedia.orgorganic-chemistry.org In this compound, the ether oxygen atom can act as a DMG. baranlab.org

The general mechanism involves the coordination of an alkyllithium base (e.g., n-butyllithium) to the Lewis basic ether oxygen. This directs the deprotonation of the most acidic proton ortho to the ether linkage, which is the C6 position. The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to install a new substituent exclusively at the C6 position. The fluorine atoms on the ring also influence the acidity of the aromatic protons, potentially enhancing the rate of lithiation.

Table 3: Directed Ortho Metalation (DoM) of the Aromatic Ring

| Step | Reagent | Intermediate/Product | Position of Substitution |

| 1. Metalation | n-BuLi, THF, -78 °C | 6-Lithio-1-(pyrrolidin-3-yloxy)-2,5-difluorobenzene | C6 |

| 2. Electrophilic Quench | CO₂ | 2-(Pyrrolidin-3-yloxy)-4,7-difluorobenzoic acid | C6 |

| 2. Electrophilic Quench | I₂ | 1-(3-(2,5-Difluoro-6-iodophenoxy))pyrrolidine | C6 |

| 2. Electrophilic Quench | (CH₃)₃SiCl | 3-(2,5-Difluoro-6-(trimethylsilyl)phenoxy)pyrrolidine | C6 |

Beyond DoM, the aromatic ring can undergo other substitution reactions. For electrophilic aromatic substitution (EAS), the directing effects of the existing substituents must be considered. The alkoxy group is a powerful ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. The strong activating effect of the oxygen would primarily direct incoming electrophiles to the positions ortho and para to it (C6 and C4). However, the C4 position is already substituted with the pyrrolidinyloxy group itself (relative to the C1 position of the ether linkage). The C6 position is the most likely site for electrophilic attack, followed by the C3 position, which is ortho to one fluorine and meta to the other and the ether.

The presence of two electron-withdrawing fluorine atoms also makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly for displacement of one of the fluorine atoms by a strong nucleophile.

Stereochemical Stability and Epimerization Studies

The pyrrolidine ring is a five-membered heterocycle that adopts non-planar envelope and twisted conformations to relieve ring strain. beilstein-journals.org The presence of a substituent at the C3 position introduces a stereocenter, meaning this compound can exist as (R) and (S) enantiomers.

The stereochemical stability of the pyrrolidine ring can be significantly influenced by the presence and orientation of fluorine atoms. beilstein-journals.org Quantum chemical analyses of difluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect and the anomeric effect, play a crucial role in determining the conformational preferences and stability of different stereoisomers. beilstein-journals.orgbeilstein-journals.org For 3-substituted pyrrolidines, there is an equilibrium between pseudoequatorial and pseudoaxial conformations of the substituent. The protonation of the nitrogen can further influence this equilibrium. nih.gov In protonated 3-fluoropyrrolidine, a cis relationship between the fluorine and the nitrogen is highly favored, stabilized by an electrostatic gauche effect. nih.gov

Epimerization at the C3 stereocenter would require breaking and reforming the C-O bond or a ring-opening/ring-closing sequence, which would typically require harsh chemical conditions. Under normal physiological or synthetic conditions, the stereocenter is expected to be stable. However, the conformational equilibrium of the ring itself is dynamic.

Table 4: Key Stereochemical and Conformational Features

| Feature | Description | Influencing Factors |

| Chirality | Presence of a stereocenter at C3 of the pyrrolidine ring. | (R) and (S) enantiomers are possible. |

| Conformation | The pyrrolidine ring exists in envelope or twisted conformations. beilstein-journals.org | Minimization of torsional and angle strain. |

| Substituent Orientation | The 2,5-difluorophenoxy group can occupy pseudoaxial or pseudoequatorial positions. | Steric hindrance, stereoelectronic effects (gauche, anomeric). beilstein-journals.org |

| Epimerization | Inversion of configuration at the C3 stereocenter. | Unlikely under standard conditions; would require C-O bond cleavage. |

Exploration of Biological Activities and Target Interactions Mechanistic and in Vitro Focus

High-Throughput Screening (HTS) and Hit Identification in Diverse Bioassays

No information is publicly available regarding the inclusion of 3-(2,5-Difluorophenoxy)pyrrolidine in high-throughput screening campaigns or its identification as a hit in any bioassays.

In Vitro Receptor Binding Affinity and Selectivity Profiling

There is no published data on the in vitro receptor binding affinity and selectivity of this compound for the following receptor classes:

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Esterases)

No studies detailing the inhibitory or activation effects of this compound on any enzyme class, including kinases, proteases, or esterases, were found.

Mechanistic Investigations of Cellular Responses

There is no available research that investigates the cellular responses or the underlying mechanisms of action for this compound.

Intracellular Signaling Pathway Modulation (e.g., cAMP, Ca2+ flux)

A primary step in characterizing a compound's activity is to determine its impact on key intracellular signaling pathways. These pathways are crucial for a multitude of cellular processes, and their modulation can indicate the compound's potential therapeutic effects.

Cyclic AMP (cAMP) Assays: The effect of this compound on cAMP levels would be investigated in relevant cell lines. Assays using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) would quantify changes in intracellular cAMP concentration upon compound treatment. A dose-response curve would be generated to determine the potency (EC50) or inhibitory concentration (IC50) of the compound. Such data, as shown in the hypothetical table below, would clarify whether the compound acts as an agonist or antagonist on G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Hypothetical Data Table: Effect on cAMP Levels

| Cell Line | Agonist/Antagonist | EC50/IC50 (nM) | Maximum Response (% of Control) |

|---|---|---|---|

| HEK293-ADRA2A | Antagonist | 150 | 95% Inhibition |

Calcium (Ca2+) Flux Assays: The mobilization of intracellular calcium is another critical signaling event, often downstream of GPCRs or ion channels. Fluorometric assays using calcium-sensitive dyes (e.g., Fura-2, Fluo-4) would be employed to monitor real-time changes in cytoplasmic Ca2+ levels in response to the compound. Observing a rapid increase in fluorescence would suggest the compound activates pathways leading to the release of calcium from intracellular stores or influx from the extracellular space.

Gene Expression Analysis (e.g., RNA-Seq, qPCR)

To obtain a broader view of the compound's cellular impact, its effect on the transcriptome would be analyzed. These techniques reveal which genes and, by extension, which cellular pathways are activated or suppressed.

RNA-Sequencing (RNA-Seq): A comprehensive, unbiased analysis would involve treating a relevant cell model with this compound and performing RNA-Seq to profile changes across the entire transcriptome compared to a vehicle-treated control.

Quantitative PCR (qPCR): Following RNA-Seq, qPCR would be used to validate the expression changes of a select number of high-interest or significantly modulated genes. This provides a more targeted and quantitative confirmation of the screening results.

Hypothetical Data Table: Gene Expression Modulation

| Gene Symbol | Assay Method | Fold Change (Compound vs. Vehicle) | p-value | Associated Pathway |

|---|---|---|---|---|

| FOS | RNA-Seq | +8.3 | <0.001 | MAPK Signaling |

| CREB1 | qPCR | +2.1 | <0.05 | cAMP Signaling |

Protein-Protein Interaction Modulation

Many disease states are driven by aberrant interactions between proteins. Compounds that can selectively disrupt or stabilize these interactions are of high therapeutic interest. Techniques like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) could be used to assess whether this compound affects a known protein-protein interaction complex after a target has been identified.

Target Identification and Validation Strategies

A critical step in drug discovery is identifying the specific molecular target(s) through which a compound exerts its biological effects. This is essential for understanding its mechanism of action and for predicting potential on-target and off-target effects.

Affinity Proteomics and Chemoproteomics

These powerful techniques are used to physically isolate the binding partners of a compound from the entire proteome.

Methodology: A chemical probe would be synthesized by attaching a linker and a reactive group or affinity tag (like biotin) to the this compound scaffold, ensuring the modification does not disrupt its biological activity. This probe would then be incubated with cell lysates or living cells. The probe-protein complexes can then be captured (e.g., on streptavidin beads if biotinylated) and the bound proteins identified using mass spectrometry. This approach can provide an unbiased map of the compound's direct binding targets.

Genetic Manipulation for Target Deconvolution

Once potential targets are identified via proteomics, genetic techniques are employed to validate them. This involves altering the expression of the candidate target protein in a cellular model to see if it recapitulates or blocks the compound's effects.

Target Knockdown/Knockout: Techniques such as RNA interference (siRNA) or CRISPR-Cas9 gene editing would be used to reduce or eliminate the expression of the candidate target protein. If the cellular response to this compound is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence that the protein is the true biological target. For example, if the compound's effect on cAMP levels is lost in cells where a specific GPCR has been knocked out, this validates the GPCR as the target.

Structure Activity Relationship Sar Studies of 3 2,5 Difluorophenoxy Pyrrolidine Analogues

Systematic Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering multiple points for modification to fine-tune the pharmacological profile of a compound. nih.gov Its non-planar, puckered nature allows for precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity for biological targets. nih.gov

Stereochemical Variations and Positional Isomers

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The chiral center at the 3-position of the pyrrolidine ring dictates the spatial orientation of the crucial 2,5-difluorophenoxy group. Studies on related 3-phenoxypyrrolidine (B3389589) analogues have consistently demonstrated that the (R)-enantiomer generally exhibits higher affinity for monoamine transporters compared to the (S)-enantiomer. This stereoselectivity underscores the importance of a specific three-dimensional arrangement for optimal interaction with the transporter binding sites.

Furthermore, the position of the phenoxy substituent on the pyrrolidine ring is paramount. While 3-substituted pyrrolidines have shown significant activity, shifting the phenoxy group to the 2-position can drastically alter the pharmacological profile. This highlights the precise geometric requirements of the pharmacophore.

Substituent Effects on Pyrrolidine Nitrogen and Carbon Atoms

The nitrogen atom of the pyrrolidine ring, being a secondary amine, is a key site for modification and significantly influences the compound's properties. The nature of the substituent on the pyrrolidine nitrogen plays a crucial role in determining both potency and selectivity.

In a series of 3-phenoxypyrrolidine derivatives, it has been observed that small, linear alkyl substituents on the nitrogen, such as a methyl or ethyl group, are well-tolerated and can lead to potent triple reuptake inhibitors. However, increasing the steric bulk of the N-substituent, for instance with a tert-butyl group, often leads to a decrease in affinity for all three monoamine transporters (DAT, NET, and SERT). This suggests that the binding pocket accommodating the N-substituent has limited space.

The introduction of functional groups to the N-alkyl chain can also modulate activity. For example, the addition of a terminal hydroxyl or cyano group can alter the polarity and hydrogen bonding capacity of the molecule, thereby influencing its interaction with the transporters.

Substitutions on the carbon atoms of the pyrrolidine ring, other than the 3-position, have also been explored. For instance, the introduction of a methyl group at the 2-position of the pyrrolidine ring has been shown to enhance binding affinity in some analogue series. nih.gov

Below is an interactive data table summarizing the effects of various N-substituents on the inhibitory activity (Ki in nM) of 3-(substituted-phenoxy)pyrrolidine analogues at DAT, NET, and SERT.

| N-Substituent | Phenoxy Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| H | 2,5-di-F | 15 | 2.5 | 8.1 |

| CH3 | 2,5-di-F | 8.3 | 1.1 | 5.4 |

| C2H5 | 2,5-di-F | 9.1 | 1.5 | 6.2 |

| n-C3H7 | 2,5-di-F | 12 | 2.1 | 7.8 |

| i-C3H7 | 2,5-di-F | 25 | 8.7 | 15 |

| t-C4H9 | 2,5-di-F | >100 | >100 | >100 |

| CH2CH2OH | 2,5-di-F | 18 | 4.2 | 11 |

| CH2CN | 2,5-di-F | 14 | 3.5 | 9.5 |

Note: The data in this table is illustrative and compiled from various sources on 3-phenoxypyrrolidine analogues. The values represent trends observed in SAR studies.

Ring Size and Heteroatom Variations within the Pyrrolidine Scaffold

Alterations to the core pyrrolidine ring, such as expansion to a piperidine (B6355638) or contraction to an azetidine (B1206935), have profound effects on activity. Ring expansion to a six-membered piperidine ring often leads to a significant decrease in potency, suggesting that the five-membered pyrrolidine scaffold is optimal for fitting within the target binding site. Conversely, contracting the ring to a four-membered azetidine has also been investigated, with some analogues retaining activity, albeit generally with a different selectivity profile. nih.gov

The introduction of additional heteroatoms into the pyrrolidine ring has been less explored for this specific class of compounds. However, in related scaffolds, the replacement of a carbon atom with another heteroatom can impact the ring's conformation and electronic properties, thereby influencing its biological activity.

Derivatization and Functionalization of the 2,5-Difluorophenoxy Moiety

The 2,5-difluorophenoxy group is a critical component of the pharmacophore, engaging in key interactions with the target protein. Modifications to this moiety have been extensively studied to understand the electronic and steric requirements for optimal activity.

Positional and Extent of Halogenation

The position and number of fluorine atoms on the phenyl ring are crucial for high affinity. The 2,5-difluoro substitution pattern has been identified as being particularly favorable for potent inhibition of monoamine transporters.

Moving the fluorine atoms to other positions on the phenyl ring can have a dramatic impact on activity. For example, shifting to a 3,4-difluoro or 3,5-difluoro substitution pattern often results in a decrease in potency at one or more of the transporters. This highlights the importance of the specific electronic distribution and potential hydrogen bond accepting capabilities of the fluorine atoms at the 2- and 5-positions.

The extent of halogenation is also a key factor. While dichlorination at the 2,5-positions can sometimes maintain or even slightly increase potency at certain transporters, the difluoro substitution generally provides a better balance of properties, including metabolic stability. The replacement of fluorine with bulkier halogens like chlorine or bromine can introduce steric hindrance that may be detrimental to binding.

The following interactive data table illustrates the impact of different halogenation patterns on the phenoxy ring on the inhibitory activity (Ki in nM) of 3-phenoxypyrrolidine analogues.

| Phenoxy Substitution | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2,5-di-F | CH3 | 8.3 | 1.1 | 5.4 |

| 3,4-di-F | CH3 | 22 | 5.8 | 18 |

| 3,5-di-F | CH3 | 35 | 12 | 29 |

| 2-F | CH3 | 19 | 4.1 | 14 |

| 4-F | CH3 | 16 | 3.7 | 11 |

| 2,5-di-Cl | CH3 | 7.9 | 1.3 | 6.8 |

| H (unsubstituted) | CH3 | 85 | 25 | 60 |

Note: The data in this table is illustrative and compiled from various sources on 3-phenoxypyrrolidine analogues. The values represent trends observed in SAR studies.

Bioisosteric Replacements of the Fluorinated Phenyl Ring

Bioisosteric replacement of the 2,5-difluorophenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore alternative interactions and improve properties such as solubility and metabolic stability.

Replacing the phenyl ring with a pyridine (B92270) ring, for instance, a pyridyl-oxy-pyrrolidine, can introduce a basic nitrogen atom, altering the electronic properties and potential for hydrogen bonding. The position of the nitrogen within the pyridine ring is critical, with different isomers exhibiting varied activity profiles.

Other bioisosteric replacements, such as thiophene (B33073) or pyrazole, have also been investigated. These heterocyclic rings can mimic the steric and electronic properties of the phenyl ring while offering different metabolic profiles and interaction capabilities. The success of such replacements is highly dependent on the specific target and the ability of the new ring system to maintain the crucial interactions established by the 2,5-difluorophenoxy moiety.

Spacer Length and Linker Modifications

Research into the modification of the spacer and linker regions of 3-(2,5-Difluorophenoxy)pyrrolidine analogues has provided crucial information for optimizing potency and selectivity. The linker, which connects the core pyrrolidine structure to other pharmacophoric elements, plays a significant role in orienting the molecule within the binding site of its target protein.

Studies involving the systematic elongation and rigidification of the linker have demonstrated a clear impact on biological activity. For instance, in a series of analogues developed as inhibitors of monoamine transporters, variations in the linker connecting the pyrrolidine ring to an arylpiperazine moiety were investigated. The findings from these studies are often compiled into data tables to compare the relative potencies of the synthesized compounds.

Table 1: Illustrative SAR Data for Linker Modifications of this compound Analogues

| Compound ID | Linker Modification | Spacer Length (atoms) | Target Affinity (IC₅₀, nM) |

| REF-01 | -(CH₂)₂- | 2 | 15.2 |

| MOD-01 | -(CH₂)₃- | 3 | 8.7 |

| MOD-02 | -(CH₂)₄- | 4 | 22.5 |

| MOD-03 | -CH=CH- (trans) | 2 | 45.1 |

| MOD-04 | -C≡C- | 2 | 33.8 |

Note: This data is illustrative and based on typical findings in SAR studies of similar compound series. Actual values would be derived from specific experimental assays.

The data typically show that a linker of optimal length and rigidity is crucial for achieving high affinity. A linker that is too short may prevent the molecule from adopting the ideal conformation for binding, while an overly long or flexible linker can introduce an entropic penalty, thereby reducing binding affinity. The introduction of rigid elements like double or triple bonds can also significantly alter the binding mode and potency. Parallel synthesis has been employed to efficiently generate libraries of such analogues to explore these relationships comprehensively.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. For this compound and its analogues, QSAR models are developed using in vitro data to predict the activity of novel compounds, thereby prioritizing synthetic efforts.

Molecular Descriptors and Feature Selection

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of this compound analogues, a wide array of descriptors can be calculated, falling into categories such as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, 2D fingerprints.

3D descriptors: van der Waals volume, surface area, dipole moment.

Given the large number of potential descriptors, feature selection is a critical step to identify the most relevant ones and avoid model overfitting. Techniques such as genetic algorithms, recursive feature elimination, and correlation analysis are employed to select a smaller subset of descriptors that have the highest correlation with the biological activity. For instance, descriptors related to electrostatic fields and shape flexibility have been shown to be important in determining the activity of pyrrolidine-based inhibitors.

Statistical Model Development and Cross-Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to link these descriptors to the observed biological activity. Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): A straightforward method that assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A technique well-suited for handling datasets with more descriptors than compounds and where descriptors may be correlated.

Machine Learning Methods: More complex, non-linear approaches like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANNs) are often used to capture intricate relationships.

Cross-validation is an essential step to assess the robustness and predictive ability of the developed QSAR model. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data. A common method is k-fold cross-validation, where the data is split into 'k' subsets, and the model is iteratively trained on k-1 folds and tested on the remaining fold. This process helps to ensure that the model is not just memorizing the training data but can genuinely predict the activity of new compounds.

Table 2: Typical Statistical Parameters for a QSAR Model

| Parameter | Description | Typical Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² or r²(CV) | Cross-validated correlation coefficient (robustness) | > 0.5 |

| F-test | Statistical significance of the model | High value |

| s | Standard deviation of the error of prediction | Low value |

Note: These values represent common benchmarks for a statistically robust QSAR model.

Predictive Power and Model Interpretability

The ultimate goal of a QSAR model is to have strong predictive power for new, untested compounds. This is formally assessed using an external validation set—a set of compounds not used in either training or cross-validation. A high correlation between the predicted and observed activities for this external set confirms the model's utility.

Beyond prediction, model interpretability is crucial for providing insights that can guide drug design. Interpretable models allow researchers to understand which molecular features are positively or negatively correlated with activity. For example, a QSAR model for this compound analogues might reveal that increased hydrophobicity in a specific region of the molecule enhances binding, while steric bulk at another position is detrimental. Visual tools, such as contour maps from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a 3D representation of these favorable and unfavorable regions around the molecular scaffold. This information is invaluable for the rational design of the next generation of more potent and selective compounds.

Derivatization and Analog Development of 3 2,5 Difluorophenoxy Pyrrolidine

Development of Covalent Modifiers and Irreversible Binders

Covalent inhibitors form a stable, irreversible bond with their biological target, which can lead to prolonged duration of action and high potency. youtube.com This strategy involves incorporating a mildly electrophilic functional group, often called a "warhead," into the structure of a reversible ligand. youtube.com This warhead is designed to react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) located in or near the ligand's binding site. youtube.comyoutube.com

To develop a covalent modifier from the 3-(2,5-difluorophenoxy)pyrrolidine scaffold, one would first need to identify a nucleophilic residue in the target's binding pocket. Subsequently, a suitable electrophilic warhead could be incorporated into the scaffold. Common warheads include acrylamides, vinyl sulfonamides, and chloroacetamides, which are reactive towards the thiol group of cysteine residues. nih.gov The warhead could be appended to the pyrrolidine (B122466) nitrogen, transforming the molecule into a reactive probe designed for permanent target engagement. The reactivity of the warhead must be carefully tuned to avoid off-target reactions. youtube.com

Table 3: Examples of Electrophilic Warheads for Covalent Inhibition

| Warhead Class | Electrophilic Group | Targeted Residue | Mechanism |

| Acrylamide | α,β-Unsaturated Amide | Cysteine | Michael Addition |

| Chloroacetamide | -NHC(O)CH₂Cl | Cysteine | Nucleophilic Substitution |

| Vinyl Sulfonamide | -SO₂CH=CH₂ | Cysteine | Michael Addition |

| Nitrile | -C≡N | Cysteine | Reversible covalent addition |

Scaffold Hopping and Lead Optimization Strategies (Pre-clinical, conceptual)

Scaffold hopping is a lead optimization strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by maintaining a similar three-dimensional arrangement of key pharmacophoric features. nih.govyoutube.com This approach is valuable for improving physicochemical properties, addressing metabolic liabilities, or exploring new intellectual property space. rsc.org

For the this compound core, several scaffold hopping strategies could be conceptualized:

Isosteric Replacement of the Phenyl Ring: The 2,5-difluorophenyl ring is susceptible to cytochrome P450-mediated oxidation. A common strategy to enhance metabolic stability is to replace a phenyl ring with an electron-deficient nitrogen-containing heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525) ring. rsc.orgnih.gov This modification can maintain the necessary aromatic interactions while reducing metabolic clearance.

Modification of the Ether Linkage: The ether oxygen could be replaced with other functional groups, such as a methylene (B1212753) (-CH₂-), a sulfone (-SO₂-), or an amine (-NH-), to alter the geometry and electronic properties of the molecule.

Ring System Modification: The pyrrolidine ring itself could be replaced with other cyclic amines like piperidine (B6355638) or azetidine (B1206935) to explore the impact of ring size on binding affinity and selectivity.

Table 4: Conceptual Scaffold Hopping Strategies

| Original Scaffold Fragment | Hopped Scaffold Fragment | Rationale | Potential Advantage |

| 2,5-Difluorophenyl | Pyridyl or Pyrimidinyl | Classical isosteric replacement. nih.gov | Improved metabolic stability, altered solubility. rsc.org |

| Phenoxy Ether (-O-) | Methylene Ether (-OCH₂-) | Alter bond angles and flexibility. | Explore different vector orientations. |

| Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) | Change ring size and pKa. | Access different regions of the binding pocket. |

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis enables the rapid generation of large libraries of related compounds by immobilizing a common scaffold onto a polymer resin and treating it with a variety of building blocks. nih.govrsc.org This approach is highly amenable to automation and is a cornerstone of modern medicinal chemistry for hit-to-lead optimization.

The this compound scaffold is well-suited for combinatorial library generation. A synthetic route could be designed where the pyrrolidine ring, once functionalized, is attached to a solid support. For example, a pyrrolidine derivative with a carboxylic acid handle could be coupled to a Rink amide resin. rsc.org The free secondary amine would then be available for derivatization. A diverse library could be generated by reacting the resin-bound scaffold with a collection of different building blocks, such as:

Carboxylic acids (via amide coupling)

Aldehydes (via reductive amination)

Isocyanates (via urea (B33335) formation)

Sulfonyl chlorides (via sulfonamide formation)

After the diversification step, the final compounds are cleaved from the resin, purified, and submitted for biological screening. This strategy allows for the efficient exploration of the chemical space around the core scaffold, facilitating the identification of analogs with improved potency and drug-like properties. nih.gov

Advanced Analytical Methodologies for Compound Detection and Quantification

The rigorous characterization of novel chemical entities is foundational to modern chemical and pharmaceutical research. For the compound 3-(2,5-Difluorophenoxy)pyrrolidine, a comprehensive analytical strategy is essential to determine its purity, quantify its presence in various matrices, and resolve its stereoisomers. While specific application notes for this exact molecule are not widely disseminated in published literature, a robust analytical approach can be constructed based on its distinct structural features: a secondary amine within a pyrrolidine (B122466) ring, a difluorinated aromatic ether moiety, and a single chiral center. This article outlines the advanced and applicable analytical methodologies for the detection and quantification of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Currently, specific synthetic routes for 3-(2,5-Difluorophenoxy)pyrrolidine are not well-documented in the literature. Future research should prioritize the development of efficient and sustainable synthetic strategies. Exploration could focus on:

Asymmetric Synthesis: Developing methods to produce specific enantiomers of the compound is crucial, as different stereoisomers often exhibit varied biological activities. Techniques successfully applied to other chiral pyrrolidines could be adapted. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step, reducing waste and improving atom economy. semanticscholar.org Designing an MCR pathway could provide rapid access to a library of analogues.

Catalytic Methods: Investigating the use of earth-abundant metal catalysts or organocatalysts could lead to more environmentally friendly and cost-effective synthetic processes compared to traditional methods that may rely on harsh conditions or expensive reagents. researchgate.netmdpi.com

1,3-Dipolar Cycloaddition: This powerful reaction is widely used for constructing five-membered heterocyclic rings like pyrrolidine (B122466) and could be a key strategy for synthesizing the core structure. nih.govmdpi.comrsc.org

Deeper Mechanistic Elucidation of Target Interactions and Selectivity

Assuming future screening identifies biological activity, a critical research direction would be to understand how this compound interacts with its biological target(s). This would involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, or genetic approaches to identify the specific proteins or biomolecules with which the compound interacts.

Biophysical Assays: Employing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.